molecular formula C14H17NO4S B2362601 1'-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797857-51-2

1'-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2362601
CAS No.: 1797857-51-2
M. Wt: 295.35
InChI Key: CVDWUBPINDUKNQ-UHFFFAOYSA-N
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Description

1’-(Ethylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors One common method involves the reaction of isobenzofuran derivatives with piperidine derivatives under controlled conditionsThe reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to room temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The purification process typically involves recrystallization or chromatographic techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1’-(Ethylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1’-(Ethylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-(Ethylsulfonyl)piperidine: Shares the ethylsulfonyl group but lacks the spiro structure.

    Spiro[isobenzofuran-1,4’-piperidin]-3-one: Lacks the ethylsulfonyl group but has a similar spiro structure.

Uniqueness: 1’-(Ethylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to the combination of the ethylsulfonyl group and the spiro structure, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

1'-ethylsulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-2-20(17,18)15-9-7-14(8-10-15)12-6-4-3-5-11(12)13(16)19-14/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDWUBPINDUKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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